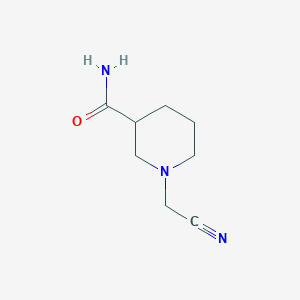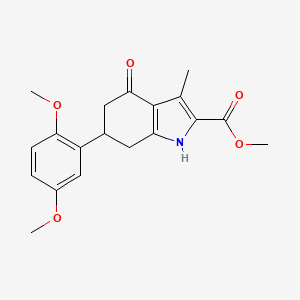![molecular formula C20H23NO3 B4302070 ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302070.png)
ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate
Übersicht
Beschreibung
Ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate, also known as ethyl 2-methyl-3-(4-methylphenyl)aminobenzoate, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate 3-[(2-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatebenzoyl)amino]-3-(4-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatephenyl)propanoate is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Ethyl 3-[(2-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatebenzoyl)amino]-3-(4-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatephenyl)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate 3-[(2-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatebenzoyl)amino]-3-(4-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatephenyl)propanoate in lab experiments include its high yield synthesis method, its potential as a lead compound in drug discovery, and its unique properties for material science applications. However, the limitations of using this compound include its limited solubility in certain solvents, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate 3-[(2-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatebenzoyl)amino]-3-(4-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatephenyl)propanoate 3-[(2-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate 3-[(2-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatebenzoyl)amino]-3-(4-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatephenyl)propanoatebenzoyl)amino]-3-(4-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate 3-[(2-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatebenzoyl)amino]-3-(4-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatephenyl)propanoatephenyl)propanoate include further investigation of its potential as a lead compound in drug discovery, exploration of its unique properties for material science applications, and further studies to fully understand its mechanism of action. Additionally, future studies should focus on the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease and other neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatebenzoyl)amino]-3-(4-methyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoatephenyl)propanoate has been studied for its potential use in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In drug discovery, it has been evaluated for its potential as a lead compound in the development of new drugs for various diseases. In material science, it has been explored for its potential use in the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-24-19(22)13-18(16-11-9-14(2)10-12-16)21-20(23)17-8-6-5-7-15(17)3/h5-12,18H,4,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPSCNFNSORKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylphenyl)-3-{[(2-methylphenyl)carbonyl]amino}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(4-ethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301996.png)
![ethyl 3-(2-chlorophenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate](/img/structure/B4301999.png)


![2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B4302027.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B4302042.png)

![ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302053.png)
![ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302060.png)
![ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302064.png)
![ethyl 3-(2-chlorophenyl)-3-[(phenylacetyl)amino]propanoate](/img/structure/B4302075.png)
![ethyl 3-(2-chlorophenyl)-3-[(2-methylbenzoyl)amino]propanoate](/img/structure/B4302089.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)